Cas no 2034359-49-2 (2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide)

2-(Cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide is a synthetic small molecule featuring a cyclopropylmethoxy-substituted isonicotinamide core linked to a 1-methyl-1H-indazol-5-yl group. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor, with applications in targeted therapeutic research. The cyclopropylmethoxy moiety enhances metabolic stability, while the indazole ring contributes to selective binding interactions. Its well-defined structure allows for precise modification, making it a valuable intermediate in drug discovery. The compound exhibits favorable physicochemical properties, including moderate solubility and lipophilicity, facilitating further optimization for bioavailability. Its synthetic accessibility and structural versatility support its utility in developing novel bioactive agents.
2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide structure
2034359-49-2 structure
Product Name:2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
CAS No:2034359-49-2
MF:C18H18N4O2
MW:322.361123561859
CID:6263939
PubChem ID:92085507
Update Time:2025-05-22

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide Chemical and Physical Properties

Names and Identifiers

    • 2034359-49-2
    • 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)pyridine-4-carboxamide
    • 2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide
    • AKOS026690149
    • F6475-6459
    • 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
    • Inchi: 1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23)
    • InChI Key: WUHLSIKDXZSDPO-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=CN=1)C(NC1C=CC2=C(C=NN2C)C=1)=O)CC1CC1

Computed Properties

  • Exact Mass: 322.14297583g/mol
  • Monoisotopic Mass: 322.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69Ų

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide Pricemore >>

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Additional information on 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide

2-(Cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide: A Comprehensive Overview

The compound 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide, with the CAS number 2034359-49-2, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a cyclopropylmethoxy group and a 1-methylindazole moiety. These structural elements contribute to its potential as a bioactive agent, particularly in the context of drug discovery.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, coupling reactions, and possibly cyclization steps. The integration of the cyclopropylmethoxy group is particularly interesting, as cyclopropane rings are known for their strain-induced reactivity and potential to enhance pharmacokinetic properties. Similarly, the 1-methylindazole moiety adds complexity to the molecule, potentially influencing its binding affinity to various biological targets.

Recent studies have highlighted the potential of this compound in targeting specific biological pathways. For instance, research has shown that derivatives of this compound may exhibit activity against certain enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders. The presence of the isonicotinamide group suggests that this compound may have similarities to known bioactive agents, such as certain anti-inflammatory or antiviral compounds.

In terms of applications, this compound is being explored for its potential in drug development. Its structure suggests that it could serve as a lead compound for designing new therapeutic agents. Researchers are particularly interested in its ability to modulate cellular signaling pathways, which could be harnessed for treating various diseases. Additionally, the compound's stability and solubility properties are under investigation to assess its suitability for pharmacological studies.

The CAS number 2034359-49-2 provides a unique identifier for this compound within chemical databases, facilitating its identification and referencing in scientific literature. This is crucial for ensuring reproducibility and accuracy in research involving this molecule. Furthermore, the availability of detailed spectroscopic and chromatographic data for this compound aids in its characterization and quality control during synthesis.

In conclusion, 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide represents a promising candidate in the realm of medicinal chemistry. Its unique structure and potential biological activities make it a valuable subject for further research. As advancements in synthetic methodologies and biological screening continue to evolve, this compound may pave the way for innovative therapeutic interventions.

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